molecular formula C13H17N5O3S2 B269811 ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B269811
M. Wt: 355.4 g/mol
InChI Key: KQZRSMJCKNKTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate, also known as EDDT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EDDT is a thiazole-based compound that contains a triazole ring and a sulfanyl group, making it a unique and versatile chemical entity.

Mechanism of Action

The mechanism of action of ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biochemical pathways. Specifically, ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects:
ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been found to have a number of biochemical and physiological effects. In addition to its antimicrobial and antifungal properties, ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been shown to have anti-inflammatory and antioxidant effects. Additionally, ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been found to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate in laboratory experiments is its versatility. ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be easily synthesized and modified to suit a wide range of experimental needs. Additionally, ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also limitations to using ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate in laboratory experiments. One of the main limitations is its potential toxicity, which can limit its use in certain applications. Additionally, ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be difficult to work with due to its solubility properties, which can make it challenging to dissolve in certain solvents.

Future Directions

There are a number of potential future directions for research involving ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate. One area of interest is in the development of new antimicrobial and antifungal drugs based on the structure of ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate and its potential applications in other areas of scientific research, such as cancer treatment and drug delivery. Finally, the development of new synthesis methods for ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate and related compounds could lead to the discovery of new and useful chemical entities.

Synthesis Methods

The synthesis of ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves a multi-step process that begins with the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then treated with sodium hydride and 4,5-dimethyl-1,2,4-triazole-3-thiol to yield ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate.

Scientific Research Applications

Ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been shown to possess significant antimicrobial and antifungal properties. Additionally, ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been found to be an effective inhibitor of certain enzymes, making it a potential candidate for the development of new drugs.

properties

Product Name

ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C13H17N5O3S2

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 2-[[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H17N5O3S2/c1-5-21-11(20)10-7(2)14-12(23-10)15-9(19)6-22-13-17-16-8(3)18(13)4/h5-6H2,1-4H3,(H,14,15,19)

InChI Key

KQZRSMJCKNKTMF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)C)C

Origin of Product

United States

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